molecular formula C17H22N2O B5163139 N-[4-(1-adamantyl)phenyl]urea

N-[4-(1-adamantyl)phenyl]urea

Cat. No.: B5163139
M. Wt: 270.37 g/mol
InChI Key: VIBCGOMUTWCUSF-UHFFFAOYSA-N
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Description

N-[4-(1-adamantyl)phenyl]urea, also known as Adaphostin, is a synthetic compound that has been studied for its potential as an anticancer agent. It was first synthesized in 1999 by researchers at the University of Michigan, and since then, it has been the focus of numerous scientific studies.

Mechanism of Action

The exact mechanism of action of N-[4-(1-adamantyl)phenyl]urea is not fully understood, but it is thought to work by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is involved in the folding and stabilization of many proteins that are important for cancer cell survival, and inhibiting its activity can lead to the degradation of these proteins and ultimately induce apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer and neuroprotective properties, it has been shown to inhibit the growth of blood vessels (angiogenesis) that are necessary for tumor growth, and to modulate the activity of various signaling pathways that are involved in cancer cell survival and proliferation.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(1-adamantyl)phenyl]urea in lab experiments is its specificity for Hsp90, which makes it a useful tool for studying the role of this protein in cancer cell biology. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research on N-[4-(1-adamantyl)phenyl]urea. One area of interest is the development of more potent and selective Hsp90 inhibitors based on the structure of this compound. Another potential direction is the investigation of the compound's neuroprotective properties in more detail, with the goal of developing new therapies for neurodegenerative diseases. Finally, there is the possibility of exploring the use of this compound in combination with other anticancer agents, with the aim of improving treatment outcomes for cancer patients.

Synthesis Methods

The synthesis of N-[4-(1-adamantyl)phenyl]urea involves a multi-step process that begins with the reaction of 1-adamantylamine with 4-nitrophenyl isocyanate. The resulting intermediate is then reacted with urea to yield the final product. The synthesis process is complex and requires careful control of reaction conditions to ensure high yields and purity.

Scientific Research Applications

N-[4-(1-adamantyl)phenyl]urea has been studied extensively for its potential as an anticancer agent. It has been shown to induce apoptosis (programmed cell death) in cancer cells, and has demonstrated efficacy against a variety of cancer types, including leukemia, breast cancer, and lung cancer. In addition to its anticancer properties, this compound has also been studied for its potential as a neuroprotective agent, and has shown promise in animal models of Parkinson's disease and stroke.

Properties

IUPAC Name

[4-(1-adamantyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c18-16(20)19-15-3-1-14(2-4-15)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H3,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBCGOMUTWCUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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